N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3,5-dimethyl-substituted benzofuran core linked to a carboxamide group. The amide nitrogen is substituted with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-ethylbenzyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., BH34877 and BF1) have been explored in drug delivery and oncology research, implying relevance in hydrophobic drug design .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4S/c1-4-18-6-8-19(9-7-18)14-25(20-11-12-30(27,28)15-20)24(26)23-17(3)21-13-16(2)5-10-22(21)29-23/h5-10,13,20H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWVBTKQWSXASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Substitution: The benzofuran ring and the carboxamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzofuran ring or the carboxamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The dioxidotetrahydrothiophenyl moiety may also play a role in the compound’s mechanism of action by influencing its binding affinity or stability.
Comparison with Similar Compounds
Implications for Drug Design
- Substituent Effects : The 4-ethylbenzyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to halogenated analogs like BH34877.
- Heterocyclic Modifications: Thiazole-containing analogs (e.g., BF1) demonstrate the utility of heterocycles in improving biocompatibility and enabling nanoparticle conjugation .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups which contribute to its biological activity:
- Molecular Formula : C23H29NO4S
- Molecular Weight : 415.55 g/mol
- Structural Features :
- A tetrahydrothiophene ring with a dioxido group.
- An ethylbenzyl group.
- A benzofuran carboxamide moiety.
These structural components suggest potential interactions with various biological targets, including enzymes and receptors, which could modulate different biological pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the dioxido group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The benzamide moiety suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways related to pain and inflammation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549, HCC827) demonstrated that these compounds can inhibit cell proliferation effectively. The IC50 values were notably lower in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating a potential for further optimization in drug development .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antibacterial Activity
In addition to its antitumor properties, preliminary data suggest that this compound may also possess antibacterial activity against common pathogens such as E. coli and S. aureus. This dual action enhances its potential as a therapeutic agent in treating infections alongside cancer .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds with similar structural features:
- Study on Benzimidazole Derivatives : Compounds derived from benzimidazole exhibited significant antitumor activity across various cell lines, highlighting the relevance of structural modifications in enhancing biological efficacy .
- Comparative Analysis : Research comparing the target compound with other benzamide derivatives revealed that the unique combination of the tetrahydrothiophene structure and the ethylbenzyl group significantly enhanced solubility and membrane permeability, which are critical for drug delivery .
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including amidation, alkylation, and functional group protection/deprotection. Key optimization strategies include:
- Controlled Reaction Conditions: Maintain temperatures between 40–80°C during coupling steps to minimize side reactions .
- Catalyst Use: Palladium or nickel catalysts enhance cross-coupling efficiency for benzofuran ring modifications .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Analytical Monitoring: Use HPLC to track reaction progress and ensure intermediate purity (>95%) before proceeding to subsequent steps .
Advanced Research Question: What methodologies are recommended for identifying biological targets, such as potassium channels, for this compound?
Methodological Answer:
- In Vitro Binding Assays: Radioligand displacement assays using [³H]-dofetilide can quantify affinity for potassium channels (e.g., hERG) .
- Molecular Docking Simulations: Utilize software like AutoDock Vina to model interactions between the tetrahydrothiophene dioxide moiety and channel pore residues .
- Electrophysiological Studies: Patch-clamp techniques on transfected HEK293 cells validate functional modulation of ion currents .
Basic Research Question: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Replicate Under Standardized Conditions: Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and assay buffers (pH 7.4, 25°C) to minimize variability .
- Purity Validation: Re-analyze compound batches via NMR (¹H/¹³C) and HPLC to rule out impurities affecting activity .
- Orthogonal Assays: Confirm activity using both fluorescence-based (e.g., FLIPR) and electrophysiological methods to cross-validate results .
Advanced Research Question: What advanced spectroscopic techniques are critical for confirming stereochemistry and structural integrity?
Methodological Answer:
- 2D NMR (NOESY/ROESY): Resolve spatial proximity of protons in the tetrahydrothiophene ring and benzofuran substituents .
- X-ray Crystallography: Determine absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₅H₂₈N₂O₅S) with <2 ppm error .
Advanced Research Question: How does the tetrahydrothiophene dioxide moiety influence reactivity in aqueous vs. non-polar environments?
Methodological Answer:
- Solubility Studies: Measure partition coefficients (LogP) via shake-flask method to assess hydrophilicity (predicted LogP ~2.5) .
- Stability Profiling: Incubate the compound in PBS (pH 7.4) and methanol, analyzing degradation products via LC-MS to identify hydrolytic susceptibility .
- pH-Dependent Reactivity: Test nucleophilic substitution rates under acidic (pH 3) vs. basic (pH 10) conditions to evaluate sulfone group stability .
Advanced Research Question: What strategies are effective for introducing substituents to the benzofuran ring to enhance pharmacological properties?
Methodological Answer:
- Suzuki-Miyaura Coupling: Attach electron-withdrawing groups (e.g., -Cl, -CF₃) to the 5-position of benzofuran using aryl boronic acids and Pd(PPh₃)₄ .
- Protection of Amide Groups: Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during benzofuran functionalization .
- SAR Studies: Systematically vary substituents and correlate with IC₅₀ values in target assays (e.g., hERG inhibition) to establish structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
